5-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-methyl-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-8-5-12-13(18(4)23(20,21)17(12)3)7-10(8)15-14(19)11-6-9(2)22-16-11/h5-7H,1-4H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXWOCGGQWYQGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C3=NOC(=C3)C)N(S(=O)(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazo[2,1-b]Thiazole-5-Carboxamide Derivatives
and describe imidazo[2,1-b]thiazole-5-carboxamide analogs (e.g., ND-11503, ND-11564) with varied aryl/heteroaryl substituents. Key comparisons include:
- Structural Differences : The target compound replaces the imidazothiazole core with a benzo[c]thiadiazole system, which may enhance aromatic stacking or alter electronic properties due to the sulfone group.
- Synthetic Routes : ND-11503 and analogs are synthesized via coupling of activated carboxamides with amines, suggesting the target compound could follow similar methods .
Thiazolylmethylcarbamate Analogs
highlights thiazol-5-ylmethylcarbamates (e.g., compounds l, m, y) with complex peptide-like backbones. Comparisons focus on functional groups:
- Functional Group Impact : The target’s isoxazole carboxamide may offer metabolic stability compared to hydroperoxide or ureido groups in compound m, which are prone to redox or hydrolytic degradation .
Isoxazole Carboxamide Derivatives
describes 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide , structurally analogous to the target compound but with a thiazole substituent. Key contrasts:
- Physicochemical Properties : The sulfone group in the target compound may increase polarity and aqueous solubility compared to the thiazole-substituted analog .
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis may parallel imidazothiazole carboxamide routes () but require tailored conditions for the sulfone-containing benzo[c]thiadiazole core.
- Analytical Techniques : Crystallography (SHELX, WinGX) and DFT methods () are critical for structural validation and electronic property analysis of such complex heterocycles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
